(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a diazinane ring substituted with a nitrophenyl group and a methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the nitrophenyl and methylphenyl groups. Common reagents used in these reactions include dimethoxybenzene, nitrobenzene, and methylbenzene, along with catalysts such as palladium or platinum to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products
Scientific Research Applications
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl group plays a crucial role in these interactions, often acting as a key binding site.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Zepbound: A compound with similar therapeutic applications but different structural features.
Uniqueness
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications across multiple scientific disciplines.
Properties
IUPAC Name |
(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-11-4-6-13(7-5-11)22-19(25)14(18(24)21-20(22)26)8-12-9-16(29-2)17(30-3)10-15(12)23(27)28/h4-10H,1-3H3,(H,21,24,26)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOVCJHQSWBYOK-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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